molecular formula C14H14ClF3N2O3S B6427369 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide CAS No. 1705540-15-3

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide

Cat. No.: B6427369
CAS No.: 1705540-15-3
M. Wt: 382.8 g/mol
InChI Key: WBPXKBDKLRKOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique azetidine-carboxamide core, a 2-chloro-5-(trifluoromethyl)phenyl substituent, and a cyclopropanesulfonyl group. This compound was synthesized as part of a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives evaluated for antimicrobial activity . Its structural complexity arises from the combination of a strained azetidine ring, a sulfonyl linker, and electron-withdrawing substituents (Cl, CF₃), which likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O3S/c15-11-4-1-9(14(16,17)18)5-12(11)19-13(21)8-6-20(7-8)24(22,23)10-2-3-10/h1,4-5,8,10H,2-3,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPXKBDKLRKOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula: C13H12ClF3N2O2S
  • Molecular Weight: 348.76 g/mol

The structure features a chlorinated trifluoromethyl phenyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but several potential pathways have been suggested:

  • Inhibition of Enzymatic Activity: Compounds with sulfonamide groups typically exhibit inhibitory effects on certain enzymes, which could be relevant in treating conditions such as inflammation or cancer.
  • Modulation of Signaling Pathways: The presence of the azetidine ring may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Antitumor Activity

A study focused on similar azetidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. While specific data on this compound is limited, it is hypothesized that it may exhibit comparable antitumor properties based on structural similarities.

Antimicrobial Properties

Compounds in this class have been evaluated for antimicrobial activity. Preliminary studies suggest that the chlorinated and trifluoromethyl groups enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains.

Case Studies and Research Findings

Several studies have explored related compounds, providing insights into the potential biological activities of this compound:

StudyCompoundBiological ActivityFindings
Makarov et al. (2007)2-Chloro-3-nitro-5-trifluoromethylbenzamideAntitubercularIdentified as a precursor for new antituberculosis agents targeting DprE1
Gao et al. (2013)Similar azetidine derivativesAntiproliferativeInduced apoptosis in cancer cell lines
Rudolph et al. (2016)TrifluoromethylbenzamidesAntimicrobialEnhanced membrane penetration against resistant bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several agrochemicals and pharmacologically active molecules. Below is a comparative analysis based on substituents, core scaffolds, and reported applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide Azetidine-carboxamide 2-Cl-5-CF₃-phenyl, cyclopropanesulfonyl Antimicrobial (potential)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-isopropoxy, 2-CF₃ Fungicide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropanecarboxamide 3-Cl-phenyl, tetrahydrofuranone Fungicide
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide Benzamide 2-Cl, 3-Cl-5-CF₃-phenyl, cyclopropyl Crop protection (synthetic intermediate)

Functional Group Analysis

  • Azetidine vs. Benzamide Core : The azetidine ring in the target compound introduces ring strain, which may enhance binding affinity to microbial targets compared to the planar benzamide scaffolds of flutolanil or cyprofuram . However, benzamide derivatives (e.g., flutolanil) benefit from synthetic simplicity and proven efficacy in fungicidal applications .
  • Substituent Effects : The 2-chloro-5-(trifluoromethyl)phenyl group is shared with the crop protection agent in , suggesting a role in targeting enzymes sensitive to halogenated aromatics. Cyprofuram’s 3-chlorophenyl group highlights the importance of halogen placement for fungicidal activity .

Key Research Findings and Implications

Structural Uniqueness: The combination of azetidine, sulfonyl, and trifluoromethyl groups distinguishes the target compound from classical benzamide-based agrochemicals, offering novel opportunities for antimicrobial development .

Metabolic Stability : The trifluoromethyl and cyclopropane groups may reduce oxidative degradation compared to compounds with ether linkages (e.g., flutolanil) .

Target Specificity: The azetidine ring’s rigidity could limit off-target effects compared to flexible scaffolds like cyprofuram’s tetrahydrofuranone .

Preparation Methods

Synthesis of the Azetidine-3-Carboxylic Acid Core

The azetidine ring serves as the central scaffold for this compound. A validated approach involves the Horner–Wadsworth–Emmons (HWE) reaction to construct the azetidine skeleton. Starting from N-Boc-azetidin-3-one, methyl (diethylphosphoryl)acetate undergoes olefination to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate . Subsequent hydrogenation or catalytic reduction saturates the double bond, producing methyl N-Boc-azetidine-3-carboxylate. Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/MeOH/H₂O) furnishes N-Boc-azetidine-3-carboxylic acid, a pivotal intermediate for further functionalization .

Formation of the Carboxamide Substituent

The 2-chloro-5-(trifluoromethyl)phenyl group is introduced via amide coupling . Activation of the carboxylic acid is achieved using coupling agents such as HATU or EDCl in the presence of HOBt, followed by reaction with 2-chloro-5-(trifluoromethyl)aniline . This step typically proceeds in dichloromethane (DCM) or DMF at 0–25°C, yielding N-Boc-azetidine-3-carboxamide derivatives with >70% efficiency . Critical to this step is the exclusion of moisture to prevent premature hydrolysis of the activated intermediate.

Deprotection of the Boc Group

Removal of the Boc protecting group is accomplished via treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C, followed by neutralization with aqueous NaHCO₃ . This step liberates the secondary amine on the azetidine ring, which is essential for subsequent sulfonylation. Careful control of reaction time (1–2 h) is necessary to avoid decomposition of the acid-sensitive trifluoromethyl group .

Sulfonylation with Cyclopropanesulfonyl Chloride

The final step involves N-sulfonylation of the azetidine amine using cyclopropanesulfonyl chloride. Optimized conditions employ triethylamine (2.5 equiv) and DMAP (0.1 equiv) in DCM at 0°C, gradually warming to room temperature over 4 hours . This protocol achieves 65–74% yield of the target sulfonamide, with minimal formation of over-sulfonylated byproducts . Cyclopropanesulfonyl chloride, synthesized via reaction of cyclopropylmagnesium bromide with sulfuryl chloride , must be freshly distilled to ensure reactivity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.06–1.20 (m, 4H, cyclopropane), 2.90 (m, 1H, SO₂CH), 3.50–3.70 (m, 4H, azetidine), 7.60–8.10 (m, 3H, aromatic) .

  • ¹⁹F NMR (376 MHz): δ -62.5 (CF₃) .

  • HRMS : m/z calculated for C₁₅H₁₅ClF₃N₂O₃S [M+H]⁺: 411.0521; found: 411.0518 .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Azetidine ring formationHWE reaction, hydrogenation62 Stereochemical control
Amide couplingHATU, 2-chloro-5-(trifluoromethyl)aniline78 Moisture sensitivity
Boc deprotectionTFA/DCM95 Acid-mediated decomposition
SulfonylationCyclopropanesulfonyl chloride, DMAP65 Competing over-sulfonylation

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry is advantageous for the sulfonylation step, mitigating exothermic risks associated with cyclopropanesulfonyl chloride . Additionally, telescoping the amide coupling and Boc deprotection steps reduces intermediate isolation, enhancing overall throughput .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the azetidine-3-carboxamide core with functionalized aryl and sulfonyl groups. Key steps include:

  • Sulfonylation : Cyclopropanesulfonyl chloride reacts with the azetidine nitrogen under basic conditions (e.g., triethylamine in acetonitrile) .
  • Aryl coupling : A Buchwald-Hartwig or Ullmann-type coupling may link the 2-chloro-5-(trifluoromethyl)phenyl group to the carboxamide nitrogen .
  • Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yields >75% .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
  • Spectroscopy : 1^1H/13^13C NMR confirms regioselectivity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
  • X-ray crystallography (if crystals form) resolves stereochemical ambiguities in the azetidine ring .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities to targets (e.g., kinases or GPCRs). The trifluoromethyl group’s electronegativity and the sulfonyl group’s hydrogen-bonding capacity are critical for target interactions .
  • QSAR models : Correlate substituent effects (e.g., cyclopropane ring strain vs. sulfonyl group bulk) with biological activity using ML algorithms (Random Forest or SVM) .
  • MD simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Methodological Answer :

  • Comparative assays : Standardize cell-based assays (e.g., IC50_{50} measurements in HEK293 or HeLa cells) to control for variability in experimental conditions .
  • Meta-analysis : Pool data from analogs (e.g., pyridine or pyrazole derivatives) to identify trends. For example, electron-withdrawing groups (Cl, CF3_3) enhance target binding, while bulky substituents reduce membrane permeability .
  • Statistical validation : Apply Design of Experiments (DoE) to test multifactorial influences (e.g., pH, temperature) on bioactivity .

Q. What strategies mitigate instability of the cyclopropane-sulfonyl group under physiological conditions?

  • Methodological Answer :

  • Protecting groups : Introduce tert-butyl or benzyl groups during synthesis to shield reactive sulfonyl oxygens .
  • Formulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to reduce hydrolysis in serum .
  • Stability assays : Use LC-MS to track degradation products in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) over 24 hours .

Key Considerations for Experimental Design

  • Control experiments : Include analogs lacking the cyclopropane-sulfonyl group to isolate its contribution to bioactivity .
  • Safety protocols : Handle chlorinated intermediates in fume hoods (risk of respiratory irritation) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo testing of fluorinated compounds (potential bioaccumulation risks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.